![molecular formula C18H21N3O3 B2473090 2-{[1-(オキサン-4-カルボニル)ピロリジン-3-イル]オキシ}キノキサリン CAS No. 2097930-41-9](/img/structure/B2473090.png)
2-{[1-(オキサン-4-カルボニル)ピロリジン-3-イル]オキシ}キノキサリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring through an oxane-4-carbonyl group
科学的研究の応用
2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
Target of Action
The compound “2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” contains a pyrrolidine ring , which is a common feature in many biologically active compounds. The pyrrolidine ring is known to interact with various biological targets, but the specific target would depend on the other functional groups present in the molecule.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by “2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline”. Compounds containing a pyrrolidine ring are known to be involved in a variety of biological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” would depend on various factors including its chemical structure, the route of administration, and the patient’s physiological condition .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, where the oxane-4-carbonyl group acts as a linker. The final step involves the coupling of the pyrrolidine derivative with the quinoxaline core under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions.
化学反応の分析
Types of Reactions
2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline or pyrrolidine derivatives.
類似化合物との比較
Similar Compounds
Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.
Pyrrolidine derivatives: Compounds with pyrrolidine rings linked to different functional groups.
Oxane derivatives: Compounds with oxane rings linked to various cores.
Uniqueness
2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is unique due to its specific combination of a quinoxaline core, pyrrolidine ring, and oxane-4-carbonyl linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
oxan-4-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18(13-6-9-23-10-7-13)21-8-5-14(12-21)24-17-11-19-15-3-1-2-4-16(15)20-17/h1-4,11,13-14H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZWAWPSMRXWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2473007.png)
![(E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2473009.png)
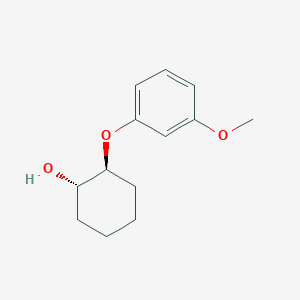
methanone](/img/structure/B2473015.png)
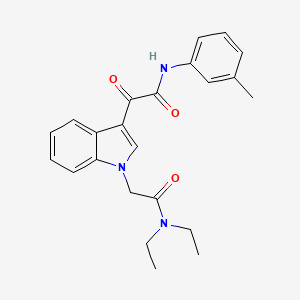
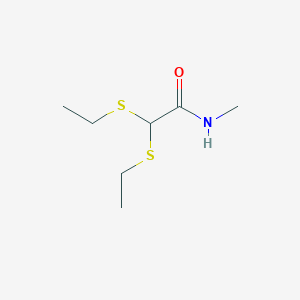
![2-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2473020.png)
![5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide](/img/structure/B2473021.png)
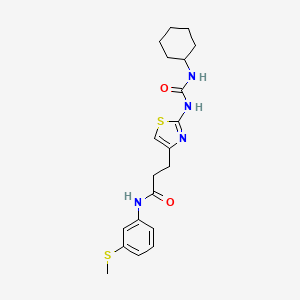
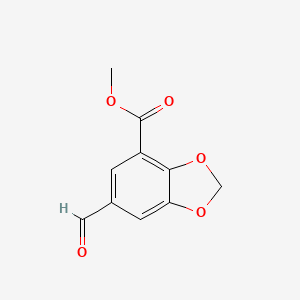
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B2473024.png)
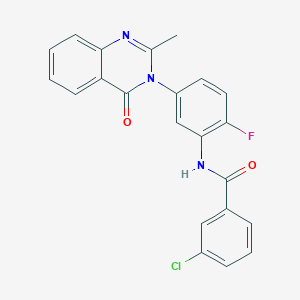
![3-(Benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2473028.png)
![N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2473030.png)
